Superior Potency Against HDAC1 Compared to FDA-Approved Pan-HDAC Inhibitor SAHA
In a direct head-to-head comparison within the same enzymatic assay, Hdac-IN-42 (compound 14f) demonstrated a lower IC50 value for HDAC1 inhibition than the clinically established pan-HDAC inhibitor SAHA (Vorinostat). This establishes Hdac-IN-42 as a more potent inhibitor of the HDAC1 isoform than this widely used reference compound [1].
| Evidence Dimension | HDAC1 Enzyme Inhibition |
|---|---|
| Target Compound Data | IC50 = 0.19 µM |
| Comparator Or Baseline | SAHA (Vorinostat) IC50 = 0.23 µM |
| Quantified Difference | Hdac-IN-42 is approximately 1.2-fold more potent than SAHA |
| Conditions | In vitro HDAC1 enzyme inhibition assay, as reported in Ding et al., 2020 [1] |
Why This Matters
This quantitative potency advantage over a gold-standard comparator is a critical selection criterion for researchers aiming to maximize target engagement at lower concentrations, potentially reducing off-target effects associated with higher doses of less potent inhibitors.
- [1] Ding J, Liu J, Zhang Z, Guo J, Xie SS. Design, synthesis and biological evaluation of coumarin-based N-hydroxycinnamamide derivatives as novel histone deacetylase inhibitors with anticancer activities. Bioorg Chem. 2020;101:104023. View Source
